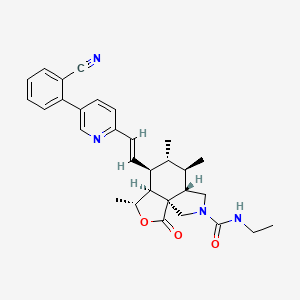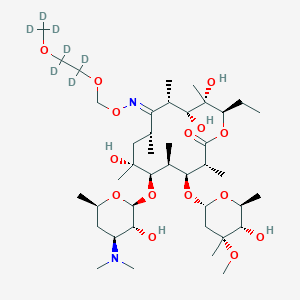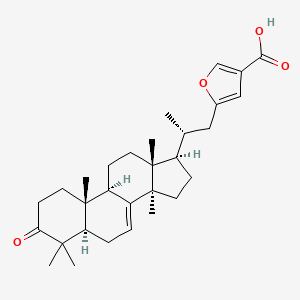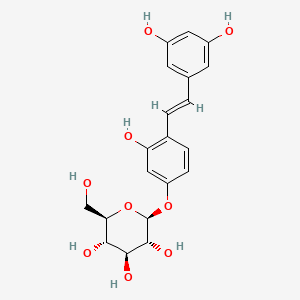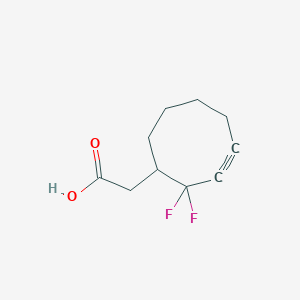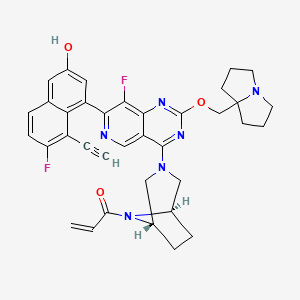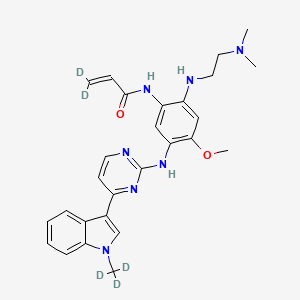
N-Desmethyl dosimertinib-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl dosimertinib-d5 is a deuterium-labeled derivative of dosimertinib, a highly potent and selective epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used in scientific research, particularly in the study of non-small-cell lung cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl dosimertinib-d5 involves the incorporation of deuterium into the dosimertinib molecule. This process typically includes the selective deuteration of specific hydrogen atoms in the parent compound. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
N-Desmethyl dosimertinib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
科学研究应用
N-Desmethyl dosimertinib-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of dosimertinib.
Biology: Employed in cellular and molecular biology studies to investigate the effects of EGFR inhibition on cell signaling pathways.
Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of dosimertinib in treating non-small-cell lung cancer.
Industry: Applied in the development of new EGFR inhibitors and other targeted therapies
作用机制
N-Desmethyl dosimertinib-d5 exerts its effects by selectively inhibiting the epidermal growth factor receptor (EGFR). This inhibition disrupts the EGFR signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound induces apoptosis and inhibits the growth of cancer cells. The molecular targets include the ATP-binding site of the EGFR, leading to the inhibition of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways .
相似化合物的比较
Similar Compounds
Osimertinib: Another third-generation EGFR inhibitor used in the treatment of non-small-cell lung cancer.
Gefitinib: A first-generation EGFR inhibitor with a different mechanism of action and pharmacokinetic profile.
Erlotinib: Another first-generation EGFR inhibitor with similar applications but different efficacy and safety profiles
Uniqueness of N-Desmethyl dosimertinib-d5
This compound is unique due to its deuterium labeling, which enhances its pharmacokinetic properties by reducing metabolic degradation. This results in a longer half-life and improved efficacy compared to non-deuterated analogs. Additionally, its selective inhibition of EGFR makes it a valuable tool in cancer research and drug development .
属性
分子式 |
C27H31N7O2 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC 名称 |
3,3-dideuterio-N-[2-[2-(dimethylamino)ethylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-21(22)28-13-14-33(2)3)32-27-29-12-11-20(31-27)19-17-34(4)24-10-8-7-9-18(19)24/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32)/i1D2,4D3 |
InChI 键 |
BMZMREXCOUAUJO-PCZBYHPYSA-N |
手性 SMILES |
[2H]C(=CC(=O)NC1=CC(=C(C=C1NCCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H] |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)NCCN(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


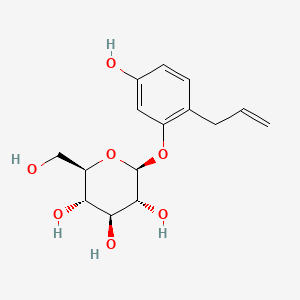
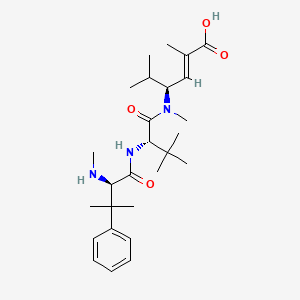
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)

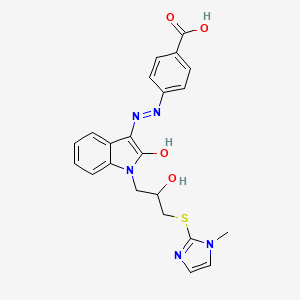
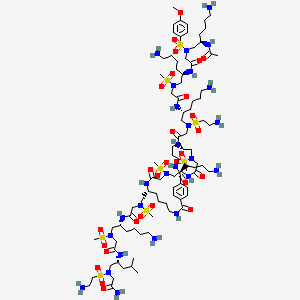

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
